Methyl 8-Bromoquinoline-5-carboxylate
Overview
Description
“Methyl 8-Bromoquinoline-5-carboxylate” is a chemical compound with the CAS Number: 253787-45-0 . Its molecular weight is 266.09 . The IUPAC name for this compound is methyl 8-bromo-5-quinolinecarboxylate .
Synthesis Analysis
The synthesis of “Methyl 8-Bromoquinoline-5-carboxylate” involves the reaction of 5-bromoquinoline-8-carboxylic acid with potassium carbonate and methyl iodide in DMF at 45°C for 36 hours . The reaction mixture is then cooled, filtered, and the filtrate is extracted with ethyl acetate .Molecular Structure Analysis
The InChI code for “Methyl 8-Bromoquinoline-5-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
“Methyl 8-Bromoquinoline-5-carboxylate” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
“Methyl 8-Bromoquinoline-5-carboxylate” is a solid at room temperature . It has a boiling point of 383.1°C at 760 mmHg . The compound is sealed in dry and stored at room temperature .Scientific Research Applications
Derivative Synthesis and Characterization
Synthesis of Bifunctional Derivatives : Methyl and ethyl 8-methylquinoline-5-carboxylates were synthesized from 8-methyl-5-cyanoquinoline. These derivatives were used to introduce a methylamino group and synthesize N-acyl derivatives, hydrazides, amides, and anilides of 8-methylquinoline-5-carboxylic acid as model compounds (Gracheva, Kovel'man, & Tochilkin, 1982).
Fluorescent Brightening Agents : 2-Aryl-6-substituted quinolines, derived from the condensation of 5-bromoisatin with aryl methyl ketones, were studied for their potential as fluorescent brightening agents. This research included derivatives of quinoline-8-carboxylate (Rangnekar & Shenoy, 1987).
Therapeutic and Biochemical Applications
- Inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1) : A series of quinoline-8-carboxamides, including derivatives of 8-bromoquinoline-5-carboxylate, were designed and synthesized as inhibitors of PARP-1, an enzyme target in drug design for various therapeutic activities (Lord, Mahon, Lloyd, & Threadgill, 2009).
Photolabile Protecting Groups
- Photolabile Protecting Group for Carboxylic Acids : The synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) were described. BHQ showed greater single photon quantum efficiency than other esters and had sensitivity to multiphoton-induced photolysis, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Metal Complex Synthesis
- Synthesis of Metal Complexes : Novel ligand 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) was synthesized for creating metal complexes with various divalent transition metals. These complexes were investigated for their physicochemical and antimicrobial properties (Patel & Patel, 2017).
Chemical and Corrosion Inhibition Studies
- Corrosion Inhibition : 8-Hydroxyquinoline derivatives, including those related to 8-bromoquinoline-5-carboxylate, were synthesized and studied for their effectiveness in inhibiting acidic corrosion of mild steel. Experimental and computational studies supported these findings (Rbaa et al., 2018).
properties
IUPAC Name |
methyl 8-bromoquinoline-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDGTYOZTXOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676542 | |
Record name | Methyl 8-bromoquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-Bromoquinoline-5-carboxylate | |
CAS RN |
253787-45-0 | |
Record name | Methyl 8-bromoquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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